molecular formula C19H16N4O2S B2625903 N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide CAS No. 671199-11-4

N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide

Cat. No.: B2625903
CAS No.: 671199-11-4
M. Wt: 364.42
InChI Key: FWQHGAGZHIURPK-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazoloquinoline core, which is known for its biological activity, and a methoxyphenyl group, which can influence its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the formation of the triazoloquinoline core through cyclization reactions, followed by the introduction of the methoxyphenyl group via nucleophilic substitution. The final step often involves the attachment of the acetamide group through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the triazoloquinoline core or the methoxyphenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups, potentially leading to novel compounds with unique properties.

Scientific Research Applications

N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide: shares structural similarities with other triazoloquinoline derivatives, such as:

Uniqueness

The unique combination of the triazoloquinoline core, methoxyphenyl group, and acetamide group in this compound distinguishes it from other similar compounds. This unique structure can result in distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-25-15-7-4-6-14(11-15)20-18(24)12-26-19-22-21-17-10-9-13-5-2-3-8-16(13)23(17)19/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQHGAGZHIURPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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